molecular formula C13H12N6OS2 B2615544 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1334372-31-4

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2615544
CAS No.: 1334372-31-4
M. Wt: 332.4
InChI Key: QWYBFGVVAJYZOI-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 1H-imidazole group at the 6-position, linked via a thioether bridge to an acetamide moiety terminating in a 4-methylthiazol-2-yl group.

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-9-6-22-13(15-9)16-11(20)7-21-12-3-2-10(17-18-12)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYBFGVVAJYZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes imidazole and pyridazine rings, which are known for their diverse pharmacological properties.

Structural Overview

The molecular formula of this compound is C13H12N6OS2C_{13}H_{12}N_{6}OS_{2} with a molecular weight of approximately 332.4 g/mol. The unique arrangement of functional groups within the molecule contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Property Details
Molecular FormulaC13H12N6OS2C_{13}H_{12}N_{6}OS_{2}
Molecular Weight332.4 g/mol
Structural FeaturesImidazole, Pyridazine, Thiazole
Potential ApplicationsAnticancer, Antimicrobial

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to enzyme inhibition. Additionally, the pyridazine moiety can modulate receptor functions, influencing various cellular pathways involved in disease processes .

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For example, derivatives containing imidazole and pyridine rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, indicating the potential for this compound to serve as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting β-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer’s disease. In vitro studies have revealed that certain derivatives exhibit low cytotoxicity while maintaining high affinity towards BACE-1 .

Study on Antitubercular Activity

In a related study focusing on substituted derivatives of thiazole and imidazole compounds, several showed significant activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, highlighting the potential for similar derivatives like 2-((6-(1H-imidazol-1-y)pyridazin-3-y)thio)-N-(4-methylthiazol-2-y)acetamide to contribute to antitubercular therapies .

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis indicated that modifications in the thiazole and imidazole rings significantly influence biological activity. For instance, electron-withdrawing groups at specific positions enhanced the anticancer properties of certain derivatives, suggesting that similar modifications could optimize the activity of 2-((6-(1H-imidazol-1-y)pyridazin-3-y)thio)-N-(4-methylthiazol-2-y)acetamide .

Scientific Research Applications

Research indicates that compounds with structural motifs similar to 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibit significant anticancer activities. Derivatives containing imidazole and pyridine rings have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain derivatives can effectively target cancer cells while minimizing toxicity to normal cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains. For example, derivatives of imidazole have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, indicating the potential for this compound to serve as an antimicrobial agent.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly against β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. In vitro studies have revealed that certain derivatives exhibit low cytotoxicity while maintaining high affinity towards BACE-1. This suggests that the compound could be a candidate for further development in the treatment of neurodegenerative diseases.

Study on Antitubercular Activity

In related studies focusing on substituted derivatives of thiazole and imidazole compounds, several have shown significant activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating that 2-((6-(1H-imidazol-1-y)pyridazin-3-y)thio)-N-(4-methylthiazol-2-y)acetamide could contribute to antitubercular therapies.

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis indicates that modifications in the thiazole and imidazole rings significantly influence biological activity. For instance, electron-withdrawing groups at specific positions can enhance the anticancer properties of certain derivatives. This suggests that similar modifications could optimize the activity of 2-((6-(1H-imidazol-1-y)pyridazin-3-y)thio)-N-(4-methylthiazol-2-y)acetamide for therapeutic applications.

Chemical Reactions Analysis

Oxidation and Reduction

The compound’s sulfur-containing groups (thioacetamide and thiazole) are susceptible to redox reactions. Oxidation of the thio group (-S-) to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives is achievable under oxidizing conditions (e.g., hydrogen peroxide or m-CPBA). Reduction, conversely, may involve the pyridazine ring or imidazole moiety, though specific experimental data for this compound are not explicitly documented.

Mechanism

  • Oxidation : Thioacetamide group reacts with oxidizing agents, forming disulfides or sulfoxides.

  • Reduction : Potential reduction of aromatic rings (e.g., pyridazine) under catalytic hydrogenation or with agents like sodium borohydride.

Hydrolysis

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions

  • Acidic hydrolysis : HCl or H₂SO₄ at elevated temperatures.

  • Basic hydrolysis : NaOH or KOH in aqueous solutions.

Outcome

  • Product : N-(4-methylthiazol-2-yl)acetamide hydrolyzes to 2-amino-N-(4-methylthiazol-2-yl)acetamide or the corresponding carboxylic acid.

Nucleophilic Substitution

The thioacetamide (-S-) group acts as a leaving group, enabling substitution reactions with nucleophiles (e.g., amines, alcohols, or alkanethiols). This reactivity is exploited in medicinal chemistry to design analogs with improved pharmacokinetic profiles.

Reaction Example

  • Conditions : DMF solvent, catalytic KI, 40–60°C (as observed in structurally similar compounds ).

  • Mechanism : Nucleophile attacks the electrophilic sulfur, displacing the thioacetamide group.

Table 1: Nucleophilic Substitution Reactions

NucleophileProductReaction ConditionsReference
Amine (e.g., NH₂R)S-Substituted derivativesDMF, KI, 50°C
Alcohol (e.g., ROH)S-Alkoxy derivativesAcid/base catalysis

Biological Activity Implications

Chemical modifications via these reactions significantly impact the compound’s therapeutic potential. For instance:

  • Antimicrobial activity : Thioacetamide derivatives often exhibit enhanced antibacterial properties.

  • Anticancer activity : Structural analogs with imidazole and pyridazine moieties have shown cytotoxic effects against cancer cell lines (e.g., HepG2, MCF-7) .

Table 2: Anticancer Activity of Structurally Related Compounds

CompoundIC₅₀ (µM)Cancer Cell LineReference
20g (Imidazole derivative)15.67 ± 2.52HepG2
22a (Thieno[2,3-d]pyrimidine derivative)10.44 ± 0.25A549

Reaction Optimization and Challenges

  • Stability : The compound’s reactivity may be influenced by environmental factors (e.g., pH, light).

  • Synthetic Complexity : Multi-step routes involving imidazole and pyridazine ring formation require precise control of reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s key structural elements are compared below with similar derivatives from the evidence:

Compound Name / ID (Evidence) Core Heterocycle(s) Substituents/Modifications Key Functional Groups
Target Compound Pyridazine + imidazole 4-Methylthiazol-2-yl Thioacetamide, imidazole
Compound 18 () Pyrimidine 4-Phenylthiazol-2-yl Thioacetamide, aminopyrimidinone
Compounds 5a–m () Benzothiazole + triazole Alkoxybenzothiazole + triazole-thioether Acetamide, triazole
Compounds 9a–e () Benzimidazole + triazole Substituted arylthiazole Acetamide, phenoxymethyltriazole
Compounds 2a–b () Benzofuran + oxadiazole 3-Chlorophenyl/4-methoxyphenyl Thioacetamide, oxadiazole

Key Observations :

  • Pyridazine vs. Pyrimidine/Benzofuran: The pyridazine-imidazole core in the target compound may confer distinct electronic properties compared to pyrimidine (e.g., compound 18) or benzofuran (e.g., 2a–b), influencing binding affinity and metabolic stability.
  • Thiazole vs.
Physicochemical Properties
  • Lipophilicity: The 4-methylthiazol group in the target compound increases logP compared to polar substituents (e.g., 4-methoxyphenyl in 2b or cyanomethyl in ’s compound 23) .
  • Solubility : Pyridazine’s moderate polarity may improve aqueous solubility relative to benzofuran or benzothiazole cores .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • React 6-(1H-imidazol-1-yl)pyridazine-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF under reflux (6–8 hours) .
  • Purify intermediates via recrystallization (ethanol/water) and confirm structures using melting points, IR (C=O stretch ~1650–1700 cm⁻¹), and NMR (e.g., thiazole proton signals at δ 6.8–7.5 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Melting Point Analysis : Compare experimental values (e.g., 184–185°C) with literature data to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify key signals (e.g., thioether linkage at δ 4.2–4.5 ppm, imidazole protons at δ 7.8–8.2 ppm) .
  • IR : Confirm amide (C=O) and thioether (C-S) functional groups .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (deviation <0.4% acceptable) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or SIRT2 using Ellman’s assay or fluorometric methods .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2) and compare apoptosis rates with controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetone; DMF often enhances solubility of aromatic intermediates .
  • Catalyst Use : Evaluate phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .
  • Stoichiometry : Adjust molar ratios (e.g., 1.2:1 thiol:chloroacetamide) to minimize side products .

Q. How should researchers resolve contradictions in spectral data or biological activity across studies?

  • Methodology :

  • Reproducibility Checks : Replicate synthesis under identical conditions (solvent, temperature) to verify spectral consistency .
  • Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry and rule out polymorphic variations .
  • Biological Replication : Use standardized cell lines (e.g., NIH/3T3) and assay protocols to minimize variability .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified thiazole (e.g., 4-fluorophenyl vs. 4-methylphenyl) or imidazole groups to assess impact on bioactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT2 active site) and correlate with IC₅₀ values .

Q. How can solubility challenges for in vivo studies be addressed?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Formulation : Use co-solvents (PEG-400) or liposomal encapsulation for pharmacokinetic studies .

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